2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide
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Overview
Description
2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide is a synthetic organic compound that features an imidazole ring substituted with a trityl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Tritylation: The imidazole ring is then tritylated using trityl chloride in the presence of a base such as pyridine.
Amidation: The tritylated imidazole is reacted with N-methyl-3-aminopropanoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trityl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound, potentially altering the imidazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-methyl-3-(1-phenylimidazol-4-yl)propanamide
- 2-amino-N-methyl-3-(1-benzylimidazol-4-yl)propanamide
- 2-amino-N-methyl-3-(1-p-tolylimidazol-4-yl)propanamide
Uniqueness
2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide is unique due to the presence of the trityl group, which provides steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it distinct from other similar compounds that lack the trityl group.
Properties
IUPAC Name |
2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O/c1-28-25(31)24(27)17-23-18-30(19-29-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,24H,17,27H2,1H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURIMOCYPMTPNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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